molecular formula C11H6F3NO3 B13680271 5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid

Katalognummer: B13680271
Molekulargewicht: 257.16 g/mol
InChI-Schlüssel: OICRCDKJFCYDHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,4,5-trifluorobenzonitrile with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as copper(I) or ruthenium(II) can further improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methylisoxazole-3-carboxylic acid
  • 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
  • 3,5-Dimethylisoxazole-4-carboxylic acid

Uniqueness

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H6F3NO3

Molekulargewicht

257.16 g/mol

IUPAC-Name

5-methyl-3-(2,4,5-trifluorophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H6F3NO3/c1-4-9(11(16)17)10(15-18-4)5-2-7(13)8(14)3-6(5)12/h2-3H,1H3,(H,16,17)

InChI-Schlüssel

OICRCDKJFCYDHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2F)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.